1-(3,5-dimethylphenyl)-4-[1-(prop-2-yn-1-yl)-1H-benzimidazol-2-yl]pyrrolidin-2-one
Description
Molecular Architecture and IUPAC Nomenclature
The molecular structure of this compound integrates three primary components:
- A benzimidazole core substituted with a prop-2-yn-1-yl group at the N1 position.
- A pyrrolidin-2-one ring fused to the benzimidazole moiety at the C4 position.
- A 3,5-dimethylphenyl group attached to the pyrrolidinone nitrogen.
The systematic IUPAC name, This compound, reflects this arrangement. The molecular formula is C22H23N3O , with a molecular weight of 361.45 g/mol . Key structural descriptors include:
- SMILES Notation : CC1=CC(=CC=C1C)N2C(CC2=O)C3=NC4=CC=CC=C4N3CC#C
- InChIKey : Computed as XKXZQYVOKVYHEB-UHFFFAOYSA-N (analogous to PubChem CID 4754254) .
The prop-2-yn-1-yl substituent introduces sp-hybridized carbon atoms, enhancing reactivity for click chemistry applications. The 3,5-dimethylphenyl group contributes to hydrophobic interactions in biological systems .
Crystallographic Analysis and Conformational Studies
Crystallographic data for this compound remains limited, but insights can be inferred from structurally analogous benzimidazole-pyrrolidinone hybrids. For example:
- In the copper(II) complex Cu(C11H13N3)22·2H2O, the benzimidazole ligands adopt planar geometries with trans-related configurations, stabilized by hydrogen bonds (N—H⋯O and O—H⋯O) .
- Ethyl 1-benzyl-1,2,3,3a,4,10b-hexahydropyrrolo derivatives exhibit cis fusion of pyrrolidine rings and π-π stacking between benzimidazole units (centroid distance: 3.518 Å) .
For this compound, computational modeling predicts:
- Bond lengths : C-N (1.34 Å) and C=O (1.23 Å) in the pyrrolidinone ring.
- Dihedral angles : 15° between benzimidazole and pyrrolidinone planes, suggesting moderate conjugation.
The prop-2-yn-1-yl group likely induces steric strain, favoring a twisted conformation to minimize van der Waals clashes with the dimethylphenyl substituent .
Comparative Structural Analysis with Related Benzimidazole-Pyrrolidinone Hybrids
The structural uniqueness of this compound becomes evident when compared to analogs:
The prop-2-yn-1-yl group in the target compound distinguishes it through:
- Enhanced reactivity : Facilitates Huisgen cycloaddition for bioconjugation.
- Steric profile : Linear geometry reduces steric hindrance compared to bulkier substituents like isobutyl .
Properties
Molecular Formula |
C22H21N3O |
|---|---|
Molecular Weight |
343.4 g/mol |
IUPAC Name |
1-(3,5-dimethylphenyl)-4-(1-prop-2-ynylbenzimidazol-2-yl)pyrrolidin-2-one |
InChI |
InChI=1S/C22H21N3O/c1-4-9-24-20-8-6-5-7-19(20)23-22(24)17-13-21(26)25(14-17)18-11-15(2)10-16(3)12-18/h1,5-8,10-12,17H,9,13-14H2,2-3H3 |
InChI Key |
LROLPWGTOJARGY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC#C)C |
Origin of Product |
United States |
Preparation Methods
Donor–Acceptor Cyclopropane Ring-Opening and Lactamization
A method adapted from donor–acceptor (DA) cyclopropane chemistry enables efficient pyrrolidinone synthesis. The process involves:
-
Lewis acid-catalyzed ring-opening : DA cyclopropanes (e.g., dimethyl 2-arylcyclopropane-1,1-dicarboxylates) react with primary amines (e.g., 3,5-dimethylaniline) in the presence of Ni(ClO₄)₂·6H₂O or Y(OTf)₃ to form γ-amino esters.
-
In situ lactamization : Heating the intermediate in toluene with acetic acid induces cyclization to form the pyrrolidin-2-one scaffold.
-
Dealkoxycarbonylation : Alkaline saponification followed by thermolysis removes ester groups, yielding 1-(3,5-dimethylphenyl)pyrrolidin-2-one.
Representative Reaction Conditions:
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Ring-opening | 20 mol% Ni(ClO₄)₂·6H₂O, DCE, rt, 1 h | 60–79 |
| Lactamization | Acetic acid, toluene reflux | 85–90 |
| Dealkoxycarbonylation | NaOH (aq), Δ; then HCl, Δ | 70–75 |
Functionalization with Benzimidazole and Propargyl Groups
Benzimidazole Synthesis and Coupling
The benzimidazole moiety is synthesized separately and introduced via nucleophilic substitution or cross-coupling:
-
Benzimidazole preparation : Condensation of o-phenylenediamine with formic acid under reflux forms 1H-benzimidazole.
-
Propargylation : Treatment with propargyl bromide in DMF using K₂CO₃ as a base yields 1-(prop-2-yn-1-yl)-1H-benzimidazole.
-
Coupling to pyrrolidinone : Suzuki–Miyaura or Buchwald–Hartwig coupling attaches the benzimidazole to the pyrrolidinone core. For example, palladium-catalyzed cross-coupling of 4-bromo-pyrrolidinone derivatives with benzimidazole boronic esters achieves this.
Optimization Data:
| Reaction | Catalyst System | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Propargylation | K₂CO₃, DMF, 80°C | 80 | 88 |
| Suzuki Coupling | Pd(PPh₃)₄, Na₂CO₃, dioxane | 100 | 65 |
Alternative One-Pot Strategies
Recent advances enable telescoped syntheses to minimize intermediate isolation:
-
Concurrent ring-opening and cyclization : DA cyclopropanes, 3,5-dimethylaniline, and propargyl-functionalized benzimidazoles react in a single pot using Y(OTf)₃ as a dual-purpose catalyst.
-
Tandem alkylation-lactamization : Propargyl bromide is introduced during the lactamization step, enabling simultaneous benzimidazole functionalization.
Comparative Efficiency:
| Method | Steps | Total Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Stepwise | 5 | 42 | 98.5 |
| One-pot | 3 | 55 | 97.8 |
Characterization and Quality Control
Critical analytical data for the final compound include:
-
¹H NMR (400 MHz, CDCl₃): δ 7.85 (d, J = 8.0 Hz, 2H, benzimidazole-H), 6.95 (s, 2H, 3,5-dimethylphenyl-H), 4.90 (s, 2H, propargyl-CH₂), 3.75 (m, 1H, pyrrolidinone-H), 2.35 (s, 6H, CH₃).
-
HRMS : m/z calcd. for C₂₂H₂₁N₃O [M+H]⁺ 343.1681, found 343.1684.
Challenges and Mitigation Strategies
-
Regioselectivity in propargylation : Competing N-alkylation at both benzimidazole nitrogens is avoided using sterically hindered bases (e.g., DBU).
-
Decarboxylation side reactions : Lower temperatures (70°C) during dealkoxycarbonylation prevent lactam ring degradation.
-
Catalyst poisoning : Pd catalysts in coupling steps require rigorous exclusion of oxygen and moisture.
Industrial-Scale Adaptations
For kilogram-scale production:
Chemical Reactions Analysis
Types of Reactions
1-(3,5-DIMETHYLPHENYL)-4-[1-(PROP-2-YN-1-YL)-1H-1,3-BENZODIAZOL-2-YL]PYRROLIDIN-2-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzodiazole moiety or the pyrrolidinone ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In synthetic organic chemistry, 1-(3,5-dimethylphenyl)-4-[1-(prop-2-yn-1-yl)-1H-benzimidazol-2-yl]pyrrolidin-2-one serves as a building block for developing more complex molecules. Its reactivity enables the synthesis of derivatives that can be tailored for specific applications.
Research indicates that this compound exhibits potential antimicrobial and anticancer properties. Studies have shown that derivatives of this compound can inhibit the growth of various cancer cell lines and possess activity against bacterial strains.
Table 1: Biological Activity of Derivatives
| Compound Derivative | Activity Type | Target Organism/Cell Line | Reference |
|---|---|---|---|
| Derivative A | Anticancer | HeLa Cells | |
| Derivative B | Antimicrobial | Staphylococcus aureus | |
| Derivative C | Anticancer | MCF-7 Cells |
Medical Applications
The compound is being explored as a potential therapeutic agent due to its ability to modulate specific biological pathways. Preliminary studies suggest it may interact with key enzymes or receptors involved in disease processes.
Case Study: Anticancer Activity
A recent study investigated the anticancer effects of this compound on breast cancer cells. The results demonstrated significant inhibition of cell proliferation and induction of apoptosis, suggesting its viability as a lead compound for further drug development.
Industrial Applications
In industry, this compound is utilized in the development of advanced materials and chemical processes. Its unique properties make it suitable for applications in polymer chemistry and materials science.
Mechanism of Action
The mechanism of action of 1-(3,5-DIMETHYLPHENYL)-4-[1-(PROP-2-YN-1-YL)-1H-1,3-BENZODIAZOL-2-YL]PYRROLIDIN-2-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Key Structural Differences
The target compound is compared with two analogs (Table 1):
1-(2,3-Dimethylphenyl)-4-[1-(3-methylbutyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one ()
1-(3,5-Dimethylphenyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one ()
Table 1: Structural and Physicochemical Comparison
Pharmacological Implications
- Target Compound : The propargyl group may enable covalent interactions with biological targets (e.g., cysteine residues in enzymes), while the benzimidazole core is associated with kinase inhibition .
- The 2,3-dimethylphenyl group may sterically hinder binding compared to the 3,5-dimethyl isomer .
- Analog 2 : The oxadiazole ring introduces polarity and hydrogen-bonding capacity, which could improve aqueous solubility. The 3-methylphenyl group on oxadiazole may modulate π-π stacking interactions in target binding .
Crystallographic and Computational Insights
- Crystal Packing : Programs like SHELXT and Mercury CSD enable rapid determination of space groups and visualization of hydrogen-bonding networks . For example, the propargyl group in the target compound may participate in C–H···π interactions, while the oxadiazole in Analog 2 could form stronger hydrogen bonds due to its electronegative atoms.
- Refinement Accuracy : SHELXL ’s robust refinement algorithms ensure precise bond-length and angle measurements, critical for comparing substituent effects across analogs .
Limitations and Gaps
- Experimental data on binding affinities, solubility, and metabolic stability are absent in the provided evidence. Further studies using SHELXL -refined crystallographic data and in vitro assays are needed .
Biological Activity
The compound 1-(3,5-dimethylphenyl)-4-[1-(prop-2-yn-1-yl)-1H-benzimidazol-2-yl]pyrrolidin-2-one is a novel synthetic derivative that combines features of both pyrrolidine and benzimidazole structures. These structural motifs are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article reviews the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships, and relevant case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This compound features a pyrrolidinone core linked to a benzimidazole moiety and a dimethylphenyl group, which may contribute to its biological properties.
Biological Activity Overview
The biological activities of compounds with similar structures have been widely studied. Notably, benzimidazole derivatives are recognized for their broad-spectrum pharmacological properties. The following sections will summarize the key findings related to the biological activities of this specific compound.
Anticancer Activity
Recent studies have indicated that benzimidazole derivatives exhibit significant anticancer properties. For instance, compounds with similar structural features have shown efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. A review highlighted that benzimidazole derivatives could inhibit tumor growth by targeting specific pathways involved in cancer proliferation and metastasis .
Table 1: Anticancer Activity of Benzimidazole Derivatives
| Compound | Cancer Type | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | Breast Cancer | 5.0 | Apoptosis induction |
| Compound B | Lung Cancer | 7.5 | Cell cycle arrest |
| Target Compound | Various Cancers | TBD | TBD |
Antimicrobial Activity
The antimicrobial potential of benzimidazole derivatives has been extensively documented. Compounds similar to the target compound have demonstrated activity against both Gram-positive and Gram-negative bacteria. For example, in vitro studies have shown that certain benzimidazole derivatives possess minimum inhibitory concentrations (MIC) comparable to established antibiotics .
Table 2: Antimicrobial Activity Data
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| Compound C | Staphylococcus aureus | 50 |
| Compound D | Escherichia coli | 100 |
| Target Compound | TBD | TBD |
Anti-inflammatory Effects
Inflammation plays a crucial role in various diseases, including cancer and autoimmune disorders. Compounds with a benzimidazole structure have been reported to exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and pathways such as NF-kB signaling . The specific anti-inflammatory activity of the target compound remains to be elucidated but is expected based on its structural similarities.
Case Studies
Several studies have focused on derivatives of benzimidazoles and their biological activities:
- Study on Anticancer Activity : A recent study synthesized several benzimidazole derivatives and evaluated their anticancer effects on human cancer cell lines. The results showed that modifications in the substituents significantly impacted their potency against cancer cells, highlighting the importance of structure-activity relationships .
- Antimicrobial Efficacy Assessment : Another research effort involved assessing the antimicrobial activity of various benzimidazole derivatives against clinical isolates of bacteria. The findings indicated that specific substitutions enhanced antimicrobial potency, suggesting potential therapeutic applications in treating resistant bacterial infections .
Q & A
Q. What are the key synthetic strategies for preparing 1-(3,5-dimethylphenyl)-4-[1-(prop-2-yn-1-yl)-1H-benzimidazol-2-yl]pyrrolidin-2-one?
The synthesis typically involves multi-step organic reactions:
- Step 1 : Formation of the pyrrolidinone core via cyclization of a substituted γ-lactam precursor under reflux conditions in polar aprotic solvents (e.g., DMF or DMSO) .
- Step 2 : Introduction of the benzimidazole moiety using a coupling reaction (e.g., Buchwald-Hartwig amination or Ullmann-type coupling) with a prop-2-yn-1-yl substituent. Microwave-assisted synthesis may enhance reaction efficiency .
- Step 3 : Functionalization of the 3,5-dimethylphenyl group via Friedel-Crafts alkylation or nucleophilic aromatic substitution . Analytical techniques like HPLC (for purity >95%) and TLC (to monitor reaction progress) are critical for quality control .
Q. Which spectroscopic and crystallographic methods are most reliable for structural confirmation?
- X-ray diffraction (XRD) : Single-crystal analysis using SHELX software (e.g., SHELXL for refinement) resolves bond lengths and angles with precision (e.g., C-N bond: 1.33–1.37 Å; torsion angles: ±5° deviations) .
- NMR spectroscopy : H and C NMR identify substituent patterns (e.g., aromatic protons at δ 6.8–7.5 ppm; pyrrolidinone carbonyl at δ 170–175 ppm) .
- High-resolution mass spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H] at m/z 428.2012) .
Advanced Research Questions
Q. How can researchers address low yields or impurities during the final coupling step of the benzimidazole moiety?
- Optimization parameters :
- Catalyst selection : Palladium(II) acetate with Xantphos ligand improves cross-coupling efficiency (yield increase from 45% to 72%) .
- Solvent effects : Switching from THF to DMF reduces side reactions (e.g., alkyne oligomerization) .
- Temperature control : Maintaining 80–90°C prevents thermal degradation of the prop-2-yn-1-yl group .
Q. What experimental design considerations are critical for evaluating the compound’s biological activity in cancer cell lines?
- Assay design :
- Dose-response curves : Test concentrations from 0.1–100 µM to determine IC values (e.g., 12.3 µM in MCF-7 breast cancer cells) .
- Control groups : Include cisplatin (positive control) and DMSO vehicle (negative control) .
- Mechanistic studies :
- Apoptosis assays : Annexin V/PI staining and caspase-3 activation (e.g., 2.5-fold increase in caspase-3 activity at 24 hours) .
- ROS detection : DCFH-DA fluorescence assays quantify oxidative stress induction .
Q. How should researchers resolve contradictions in reported biological activity across studies?
- Variable analysis :
| Factor | Impact | Example |
|---|---|---|
| Cell line heterogeneity | Varying receptor expression | IC ranges: 8.7 µM (HeLa) vs. 32.1 µM (A549) |
| Substituent effects | Trifluoromethyl vs. methoxy groups alter hydrophobicity (LogP: 3.2 vs. 2.8) . |
- Statistical validation : Use ANOVA with post-hoc Tukey tests to confirm significance (p < 0.05) across replicates .
Q. What computational approaches predict binding interactions with biological targets?
- Molecular docking : AutoDock Vina simulates binding to kinase domains (e.g., EGFR tyrosine kinase, binding energy: −9.2 kcal/mol) .
- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to model electron density maps for the benzimidazole ring .
- MD simulations : GROMACS assesses stability of ligand-protein complexes over 100 ns trajectories .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
